molecular formula C30H50F3N7O13 B1462128 2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid CAS No. 943235-75-4

2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B1462128
CAS No.: 943235-75-4
M. Wt: 773.8 g/mol
InChI Key: FIYGTGQUGZDGEE-WSRUYRJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate is a peptide compound derived from the C-terminus of the human Ig Gamma-1 chain C region. Its chemical formula is C₂₈H₄₉N₇O₁₁ , and it has a molecular weight of 659.74 g/mol . This peptide has been of interest to scientists due to its unique properties.

Scientific Research Applications

1. Peptide Synthesis

H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate is significantly involved in peptide synthesis processes. For instance, it was used in the preparation of tetratriacontapeptide amide, a component of human big gastrin I, where trifluoroacetic acid played a critical role in the deblocking of the overall protected tetratriacontapeptide amide derivatives (Jaeger et al., 1980). Similarly, the synthesis of the N-terminal tridecapeptide sequence of human fibroblast interferon was accomplished using a solid-phase method, where trifluoroacetic acid was utilized for the removal of N-protection (Jung & Brückner, 1981).

2. Analysis of Peptide and Protein Structures

The molecule is also instrumental in the analysis of peptide and protein structures. For example, in the study of surface-enhanced Raman scattering spectra (SERS) of various amino acids and their homodipeptides adsorbed on colloidal silver, trifluoroacetic acid was likely used in the preparation of these amino acids and peptides (Podstawka, Ozaki & Proniewicz, 2004).

3. Research in Microbiology and Biochemistry

In microbiology and biochemistry, this compound has been referenced in the study of the genetic profiles of Staphylococcus aureus strains. The research aimed to understand the gene profiles related to cytotoxins and pyrogenic toxin superantigens (Fueyo et al., 2005). Additionally, it's used in the study of the structural characterization of major histocompatibility complex alloantigens, where the amino-terminal residues of the H-2Kb glycoprotein were assigned (Uehara et al., 1980).

4. Investigation of Enzymatic and Hydrolytic Activities

The compound is used in the study of hydrolytic activities, as demonstrated in the investigation of the hydrolytic activity of vanadate toward serine-containing peptides (Ho et al., 2012). This kind of research is crucial in understanding enzyme mechanisms and designing inhibitors.

Future Directions

: Bachem Products - H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH

Mechanism of Action

Target of Action

The primary target of H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate is the C-terminus of the human Ig Gamma-1 chain C region . This region plays a crucial role in the structural characterization of recombinant hybrid IgG molecules .

Mode of Action

H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate interacts with its target by binding to the C-terminus of the human Ig Gamma-1 chain C region . This interaction leads to changes in the structural characterization of recombinant hybrid IgG molecules .

Biochemical Pathways

It is known that the compound plays a role in the structural characterization of recombinant hybrid igg molecules , which suggests it may influence the pathways related to antibody production and immune response.

Result of Action

The primary result of the action of H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate is the structural characterization of recombinant hybrid IgG molecules . This suggests that the compound may play a role in enhancing our understanding of the structure and function of these molecules, which are critical components of the immune system.

Action Environment

The action, efficacy, and stability of H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific conditions under which the compound is stored and used. For instance, the compound is recommended to be stored at temperatures below -15°C , suggesting that its stability and efficacy may be compromised at higher temperatures.

Biochemical Analysis

Biochemical Properties

H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate plays a significant role in biochemical reactions, particularly in the structural characterization of recombinant hybrid IgG molecules . It interacts with enzymes such as trypsin, which cleaves the peptide at specific sites, allowing for detailed mass spectrometry analysis . This interaction is crucial for understanding the structural properties and modifications of IgG molecules.

Cellular Effects

H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate influences various cellular processes, including cell signaling pathways and gene expression . The peptide’s interaction with cellular proteins can modulate signaling pathways, leading to changes in cellular metabolism and function. For instance, it may affect the phosphorylation status of certain proteins, thereby altering their activity and downstream signaling events.

Molecular Mechanism

At the molecular level, H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes and proteins, influencing their activity and stability. This binding can result in enzyme inhibition or activation, depending on the context of the interaction. Additionally, the peptide may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate can change over time . The peptide’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the peptide remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the peptide can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate vary with different dosages in animal models . At lower doses, the peptide may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, such as cellular stress or apoptosis. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the peptide.

Metabolic Pathways

H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The peptide’s role in these pathways can influence cellular energy production, biosynthesis, and overall metabolic homeostasis. Detailed studies on its metabolic interactions are essential for elucidating its full biochemical impact.

Transport and Distribution

Within cells and tissues, H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate is transported and distributed through specific transporters and binding proteins . These interactions determine the peptide’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is important for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

H-Ser-Leu-Ser-Leu-Ser-Pro-Gly-OH Trifluoroacetate exhibits specific subcellular localization patterns . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the peptide’s activity and function, influencing its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49N7O11.C2HF3O2/c1-14(2)8-17(31-23(41)16(29)11-36)24(42)33-19(12-37)26(44)32-18(9-15(3)4)25(43)34-20(13-38)28(46)35-7-5-6-21(35)27(45)30-10-22(39)40;3-2(4,5)1(6)7/h14-21,36-38H,5-13,29H2,1-4H3,(H,30,45)(H,31,41)(H,32,44)(H,33,42)(H,34,43)(H,39,40);(H,6,7)/t16-,17-,18-,19-,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYGTGQUGZDGEE-WSRUYRJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50F3N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 2
2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 3
2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 4
2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 5
2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Reactant of Route 6
2-[[(2R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.